molecular formula C21H20ClN5O3 B2929010 3-(4-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-00-7

3-(4-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2929010
CAS No.: 876151-00-7
M. Wt: 425.87
InChI Key: AHPLHLPWDCIITA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidopurine dione core, which is a type of purine derivative. Purines are key components of many biological molecules, including DNA and RNA. The compound also has a furan ring, which is a five-membered aromatic ring with an oxygen atom . The presence of a benzyl group and a methyl group indicates that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring might undergo electrophilic aromatic substitution, while the pyrimidopurine dione core could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of furan derivatives, including methodologies that could potentially be applied to the synthesis of compounds similar to the one of interest, has been explored. For example, Yin et al. (2008) demonstrated a new facile approach to synthesize 3-methylthio-substituted furans and related derivatives, highlighting techniques that could be relevant for synthesizing complex purine derivatives (Yin et al., 2008).

  • Research on purine derivatives often focuses on their structural analysis and potential modifications to enhance their biological activity or solubility. For instance, Brunschweiger et al. (2014) designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as tricyclic xanthine derivatives to improve water solubility, showcasing the importance of structural modifications in drug design (Brunschweiger et al., 2014).

Potential Biological Applications

  • Compounds related to the one have been studied for their potential biological activities. For example, research on purine and pyrimidine derivatives has explored their anti-inflammatory, anticancer, and neuroprotective properties, indicating a wide range of scientific applications. Kaminski et al. (1989) investigated substituted analogues of the purine ring system for anti-inflammatory activity, suggesting potential therapeutic applications (Kaminski et al., 1989).

  • The design and synthesis of novel compounds with potential anticancer activity have been a significant area of research. Hayallah (2017) discussed the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones with anticancer activity, highlighting the ongoing interest in developing purine derivatives for therapeutic purposes (Hayallah, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on various cellular targets are investigated. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-24-18-17(19(28)27(21(24)29)12-14-5-7-15(22)8-6-14)26-10-3-9-25(20(26)23-18)13-16-4-2-11-30-16/h2,4-8,11H,3,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPLHLPWDCIITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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